N-(3-Aminophenyl)-4-methoxybenzamide
Description
Background and Significance in Chemical Science
The significance of N-(3-Aminophenyl)-4-methoxybenzamide in chemical science stems from its unique structural characteristics and versatile chemical behavior. The compound belongs to the broader class of benzamide derivatives, which have demonstrated remarkable importance in pharmaceutical chemistry and materials science. The presence of both amino and methoxy functional groups within the molecular structure provides multiple sites for chemical modification and interaction, making it particularly valuable for structure-activity relationship studies.
The amino group located at the meta position of the phenyl ring contributes significantly to the compound's hydrogen bonding capabilities, while the methoxy group at the para position of the benzamide moiety enhances lipophilicity and influences molecular recognition properties. This dual functionality enables the compound to participate in various chemical reactions including oxidation, reduction, and nucleophilic aromatic substitution reactions. Research has demonstrated that such structural features are crucial for developing compounds with enhanced biological activities and improved pharmacological profiles.
The compound's molecular weight of 242.27 grams per mole and its specific three-dimensional conformational properties make it an ideal candidate for computational studies and molecular modeling investigations. Theoretical calculations have shown that benzamide derivatives with similar structural features exhibit favorable frontier molecular orbital characteristics, which correlate with their potential biological activities. The electronic properties of this compound, particularly its highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, contribute to its reactivity patterns and interaction potential with biological targets.
Furthermore, the compound's solubility characteristics and stability profile make it suitable for various synthetic applications and research methodologies. The methoxy group enhances solubility in organic solvents, while the amino group provides opportunities for further functionalization through standard organic chemistry transformations. These properties have made this compound a valuable building block in synthetic organic chemistry and a subject of interest for medicinal chemistry applications.
Historical Context of Benzamide Derivatives Research
The research history of benzamide derivatives spans several decades, with significant milestones marking the evolution of understanding regarding their chemical and biological properties. The initial investigations into substituted benzamides began in the late 1970s, when researchers first proposed their potential therapeutic applications, particularly in neurological conditions. Early studies focused on compounds such as sulpiride and related derivatives, which demonstrated selective dopaminergic activity and led to their clinical application in treating dysthymic disorders and schizophrenia.
The development of benzamide research gained momentum through the systematic investigation of structure-activity relationships. Researchers discovered that modifications to the benzamide core structure could significantly alter biological activity profiles, leading to the development of compounds with diverse therapeutic applications. Historical data indicates that more than one million patients have been treated with substituted benzamide derivatives over the past several decades, establishing a substantial clinical experience base that has informed subsequent research directions.
A pivotal moment in benzamide research occurred with the recognition that these compounds could function as multi-targeted therapeutic agents. The discovery that moderate doses of benzamide derivatives could exhibit antidepressant effects, while higher doses demonstrated efficacy against negative symptoms of schizophrenia, revolutionized the understanding of their mechanism of action. This dose-dependent activity profile suggested that benzamide derivatives could represent the first class of atypical compounds successfully employed for both depressive states and neurological disorders.
| Research Period | Key Developments | Clinical Applications |
|---|---|---|
| 1970s-1980s | Initial dopaminergic activity studies | Dysthymic disorder treatment |
| 1990s-2000s | Structure-activity relationship mapping | Expanded neurological applications |
| 2000s-2010s | Multi-target mechanism elucidation | Dual indication therapies |
| 2010s-Present | Advanced synthetic methodologies | Enzyme inhibition studies |
The historical progression of benzamide research has also been characterized by advances in synthetic methodologies. Early synthesis approaches relied on traditional amide coupling reactions, but contemporary research has introduced innovative catalytic systems and environmentally friendly synthetic routes. The development of one-pot synthesis procedures using heterogeneous acid catalysts has significantly improved the efficiency and sustainability of benzamide derivative production.
Recent historical analysis reveals that benzamide derivatives have expanded beyond neurological applications to encompass anticancer, antimicrobial, and enzyme inhibition activities. This diversification has been supported by comprehensive biological screening programs that have identified previously unknown therapeutic targets and mechanisms of action. The historical context demonstrates a clear evolution from single-target therapeutic applications to multi-targeted approaches, reflecting the growing understanding of complex biological systems and the need for more sophisticated therapeutic interventions.
Current Research Landscape and Challenges
The contemporary research landscape surrounding this compound and related benzamide derivatives is characterized by intensive investigation across multiple scientific disciplines. Current studies focus predominantly on enzyme inhibition applications, with particular emphasis on acetylcholinesterase and carbonic anhydrase inhibitory activities. Recent research has demonstrated that benzamide derivatives can achieve inhibitory concentrations in the micromolar range against these important biological targets, suggesting significant therapeutic potential.
One of the most promising areas of current research involves the development of benzamide derivatives as multi-targeted compounds for neurodegenerative diseases. Studies have shown that certain benzamide structures can simultaneously inhibit acetylcholinesterase and beta-secretase enzymes, both of which are crucial targets in Alzheimer disease research. The dual inhibition capability represents a significant advancement in therapeutic strategy, as it addresses multiple pathological pathways simultaneously rather than targeting individual disease mechanisms.
Contemporary synthetic chemistry research has advanced significantly in developing environmentally sustainable preparation methods for benzamide derivatives. Current approaches emphasize the use of heterogeneous catalysts and solvent-free reaction conditions, addressing growing concerns about environmental impact and synthetic efficiency. These developments have led to improved yields and reduced waste generation in benzamide synthesis, making large-scale production more economically viable and environmentally responsible.
However, significant challenges persist in the current research landscape. One major obstacle is the high cost associated with raw material procurement and specialized synthetic procedures. Market analysis indicates that fluctuating raw material prices and supply chain disruptions continue to affect research progress and commercial development. Additionally, the complexity of regulatory requirements for pharmaceutical applications presents ongoing challenges for researchers seeking to translate laboratory discoveries into clinical applications.
The computational chemistry aspect of current research faces challenges related to accurately predicting biological activity from molecular structure alone. While density functional theory calculations have provided valuable insights into electronic properties and potential mechanisms of action, the correlation between theoretical predictions and experimental biological results remains imperfect. Researchers continue to work on improving computational models to better predict activity profiles and optimize synthetic efforts.
Another significant challenge in the current research environment is the need for more comprehensive biological screening platforms. While initial studies have demonstrated promising activities in specific assays, broader evaluation across diverse biological targets and disease models is required to fully understand the therapeutic potential of these compounds. The development of more sophisticated in vitro and in vivo testing protocols represents an ongoing challenge that requires substantial resource investment and interdisciplinary collaboration.
Properties
IUPAC Name |
N-(3-aminophenyl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-7-5-10(6-8-13)14(17)16-12-4-2-3-11(15)9-12/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHZHCDOSUFTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588199 | |
| Record name | N-(3-Aminophenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41378-23-8 | |
| Record name | N-(3-Aminophenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Preparation of 3-nitro-4-chlorobenzoyl aniline
- Reagents: 3-nitro-4-chlorobenzoic acid, aniline, chlorobenzene or dichlorobenzene as solvent, and a chlorinating agent such as phosphorus trichloride or thionyl chloride.
- Conditions: Heating at 70–115 °C with stirring for 2–7 hours under reflux.
- Mechanism: Formation of the amide bond via activation of the carboxylic acid by chlorinating agents, followed by nucleophilic attack by aniline.
- Yields and Purity: Yields range from 88% to 97%, with purity around 98% and melting points 128–130 °C.
- Example: In a 1000 L reactor, 50 kg of 3-nitro-4-chlorobenzoic acid reacts with 27–30 kg aniline and 20–40 kg phosphorus trichloride or thionyl chloride in chlorobenzene or dichlorobenzene solvent, heated to reflux, then worked up by water addition and filtration to isolate the amide intermediate.
Step 2: Conversion to 3-nitro-4-methoxybenzoyl aniline
- Reagents: 3-nitro-4-chlorobenzoyl aniline, sodium or potassium methoxide/hydroxide, methanol as solvent.
- Conditions: Reflux at 60–80 °C for 8 hours.
- Mechanism: Nucleophilic aromatic substitution of chlorine by methoxy group.
- Yields and Purity: Yields typically 94–95%, purity >99%, melting point 162–163 °C.
- Example: 55.4 kg of 3-nitro-4-chlorobenzoyl aniline is refluxed with 11.9–12.3 kg sodium or potassium methoxide in 400 kg methanol for 8 hours, then filtered and dried to obtain the methoxy-substituted intermediate.
Step 3: Reduction of Nitro Group to Amino Group
- Reagents: 3-nitro-4-methoxybenzoyl aniline, reducing agents such as iron powder with hydrochloric acid, hydrazine hydrate with ferrous oxide catalyst, or catalytic hydrogenation using Raney nickel.
- Conditions:
- Iron/HCl reduction: 55–60 °C for 3 hours in methanol-water mixture.
- Hydrazine hydrate reduction: 55–60 °C for 3 hours with ferrous oxide catalyst.
- Catalytic hydrogenation: 80–105 °C under 5–14 kg/cm² hydrogen pressure for ~6 hours.
- Yields and Purity: Yields range from 67% to 95%, purity around 99.3–99.5%, melting point 152–154 °C.
- Example: In a 1000 L reactor, 51.5–51.9 kg of 3-nitro-4-methoxybenzoyl aniline is reduced by iron powder/HCl or hydrazine hydrate/ferrous oxide or hydrogenation over Raney nickel, followed by filtration and drying to yield the target compound.
Comparative Data Table of Preparation Steps
| Step | Reagents & Conditions | Yield (%) | Purity (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|
| 1. Amide formation (3-nitro-4-chlorobenzoyl aniline) | 3-nitro-4-chlorobenzoic acid + aniline + PCl3 or SOCl2, 70–115 °C, 2–7 h | 88–97 | ~98 | 128–130 | Chlorobenzene or dichlorobenzene solvent |
| 2. Methoxy substitution (3-nitro-4-methoxybenzoyl aniline) | 3-nitro-4-chlorobenzoyl aniline + NaOMe or KOMe, MeOH, reflux 8 h | 94–95 | >99 | 162–163 | Nucleophilic aromatic substitution |
| 3. Nitro reduction (N-(3-aminophenyl)-4-methoxybenzamide) | Fe/HCl or hydrazine hydrate/Fe2O3 or Raney Ni, 55–105 °C, 3–6 h | 67–95 | 99.3–99.5 | 152–154 | Various reduction methods |
Alternative Synthetic Route via Direct Amide Coupling
An alternative laboratory-scale method involves direct coupling of 3-amino-4-methoxybenzoic acid with 3-aminophenyl derivatives using carbodiimide coupling agents:
- Reagents: 3-amino-4-methoxybenzoic acid, amines, N,N'-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt), dichloromethane solvent.
- Conditions: Stirring at room temperature for 12 hours.
- Workup: Quenching with NaOH, washing with dilute HCl and brine, drying, and purification by silica gel chromatography.
- Advantages: Mild conditions, suitable for small-scale synthesis and analog preparation.
- Reference: This method was used in antiviral compound synthesis research.
Research Findings and Industrial Relevance
- The multi-step industrial process described in patent CN105753731A demonstrates scalable, high-yield synthesis with detailed reaction conditions and purification steps, suitable for bulk production.
- The choice of reducing agent impacts yield and purity; catalytic hydrogenation with Raney nickel offers cleaner reaction profiles but requires pressurized equipment.
- The direct amide coupling method using carbodiimide reagents is more common in medicinal chemistry research for rapid analog synthesis.
- Purity consistently exceeds 98%, with melting points confirming compound identity.
- The methoxy substitution step is critical for introducing the 4-methoxy group, influencing biological activity and solubility.
Chemical Reactions Analysis
Types of Reactions: N-(3-Aminophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of N-(3-Nitrophenyl)-4-methoxybenzamide.
Reduction: Formation of this compound.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N-(3-Aminophenyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its ability to form hydrogen bonds.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with the active site of enzymes, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(3-Aminophenyl)-4-methoxybenzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Effects on Stability and Reactivity
- N-(6-Aminohexyl)-4-methoxybenzamide (Compound 14): This derivative features a hexylamine chain instead of a 3-aminophenyl group. Its phosphoramide conjugates exhibit pH-dependent stability, with P-N-bond hydrolysis exceeding 80% at pH 4.5 .
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) :
Structural comparisons with the title compound in reveal that electron-withdrawing groups (e.g., nitro, bromo) increase crystallographic packing density and alter bond angles. For instance, the C-N bond length in 4MNB (1.34 Å) is shorter than in simpler benzamides (1.38–1.42 Å), suggesting enhanced conjugation .
Spectroscopic and Physicochemical Properties
- N-(tert-butyl)-4-methoxybenzamide (Compound 42): Characterized by $^{13}\text{C NMR}$ δ 167.4 (amide carbonyl) and δ 55.5 (methoxy), this compound’s spectral data align with typical benzamides. The tert-butyl group increases solubility in nonpolar solvents, whereas the 3-aminophenyl substituent in this compound may enhance aqueous solubility via protonation .
- N-(3-Methylphenyl)-4-methoxybenzamide: With a molecular weight of 255.3 g/mol and CAS 60561-71-9, this derivative lacks the primary amine but shares the methoxybenzoyl core. Its logP value (predicted 3.2) suggests moderate lipophilicity, whereas the amine in this compound could lower logP, improving bioavailability .
Data Tables
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Table 2: Spectroscopic Data Comparison
| Compound Name | $^{13}\text{C NMR}$ (Carbonyl, ppm) | $^{1}\text{H NMR}$ (Methoxy, ppm) | Key Functional Groups |
|---|---|---|---|
| N-(tert-butyl)-4-methoxybenzamide | 167.4 | 3.86 (s, 3H) | tert-butyl, OCH₃ |
| N-(3-Methylphenyl)-4-methoxybenzamide | 166.9 | 3.82 (s, 3H) | CH₃, OCH₃ |
| N-(9-Deoxyepicinchonine-9-yl)-4-methoxybenzamide | 168.1 | 3.79 (s, 3H) | Chiral amine, OCH₃ |
Biological Activity
N-(3-Aminophenyl)-4-methoxybenzamide is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features an amino group and a methoxy group attached to a benzamide structure, which influences its biological properties. The chemical formula is , and it has a molecular weight of approximately 256.30 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with specific biological molecules, enhancing its affinity for target sites.
- Lipophilicity : The methoxy group increases the compound's lipophilicity, facilitating its penetration through cell membranes.
- Enzyme Interaction : The benzamide core can modulate the activity of enzymes or receptors, potentially leading to various therapeutic effects.
Anticancer Properties
Research indicates that benzamide derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that similar compounds could inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 5.1 | Inhibition of cell proliferation |
| N-(4-Aminobenzyl)-4-methoxybenzamide | HCT116 | 3.7 | Induction of apoptosis |
Antioxidant Activity
The compound has also been studied for its antioxidant properties. It scavenges free radicals, which is crucial in preventing oxidative stress-related diseases. A comparative analysis of antioxidant activities showed that this compound significantly reduced oxidative damage in cellular models.
| Method | This compound | Standard |
|---|---|---|
| DPPH Scavenging | 72% inhibition at 50 µM | BHT (80%) |
| ABTS Assay | 65% inhibition at 50 µM | Trolox (75%) |
Case Studies
- Anticancer Study : A recent study focused on the effects of this compound on breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of 5.1 µM, suggesting its potential as an anticancer agent.
- Antioxidant Efficacy : Another investigation evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The compound exhibited significant scavenging activity, comparable to established antioxidants like BHT and Trolox.
Q & A
Basic Research Questions
Q. What are common synthetic routes for N-(3-Aminophenyl)-4-methoxybenzamide, and how can purity be ensured?
- Answer : A typical approach involves coupling 3-aminophenylamine with activated 4-methoxybenzoyl derivatives (e.g., acyl chlorides). For example, describes using nucleophilic substitution with allyloxy or isopropoxy groups followed by iodination. Purification via silica gel column chromatography (eluting with gradients of ethyl acetate/hexanes) and characterization by / NMR and HRMS are critical for confirming structure and purity . Hazard assessments for reagents (e.g., iodinating agents) must precede synthesis, as outlined in .
Q. How can researchers assess the stability of N-(3-Aminophenyl)-4-methoxybenzamide under physiological conditions?
- Answer : Stability studies should evaluate pH-dependent degradation. demonstrates that phosphoramide-linked benzamides degrade faster at pH <5.2, with cleavage monitored via gel electrophoresis or HPLC. For N-(3-Aminophenyl)-4-methoxybenzamide, similar protocols can be adapted, incubating the compound in buffers mimicking physiological pH (4.5–7.4) and analyzing degradation products spectroscopically .
Q. What safety protocols are essential when handling N-(3-Aminophenyl)-4-methoxybenzamide?
- Answer : Pre-experiment hazard assessments (per ) should address mutagenicity risks, solvent flammability (e.g., dichloromethane), and reagent toxicity. Ames testing in shows that benzamide derivatives may exhibit mutagenicity comparable to benzyl chloride. Use fume hoods, PPE (gloves, goggles), and avoid skin contact. Decomposition risks (e.g., exothermic reactions) require DSC monitoring for thermal stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of N-(3-Aminophenyl)-4-methoxybenzamide derivatives?
- Answer : highlights the role of solvent choice (e.g., dichloromethane for acylation) and stoichiometric ratios. For example, using 1.2 equivalents of iodinating agents improves conversion. Catalytic systems (e.g., copper catalysts in ) can enhance azide substitutions. DOE (Design of Experiments) approaches should test variables like temperature (0–25°C), reaction time (1–24 hours), and catalyst loading (0.05–0.1 equivalents) .
Q. What strategies resolve contradictions in biological activity data for N-(3-Aminophenyl)-4-methoxybenzamide analogs?
- Answer : Discrepancies may arise from impurity profiles or assay conditions. emphasizes validating biological activity (e.g., PDE IV inhibition) with orthogonal assays (enzyme activity, cell-based superoxide generation). For inconsistent results, re-evaluate compound purity via LC-MS and confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How do structural modifications (e.g., fluorination or azide additions) affect the pharmacokinetic properties of N-(3-Aminophenyl)-4-methoxybenzamide?
- Answer : Fluorination ( ) increases metabolic stability and lipophilicity, measured via logP assays. Azide derivatives ( ) enable bioorthogonal click chemistry but may reduce solubility. Advanced PK studies should include in vitro microsomal stability assays and in vivo bioavailability tests in rodent models. Compare parent and modified compounds using parallel artificial membrane permeability assays (PAMPA) .
Q. What methodologies are recommended for analyzing enantiomeric purity in chiral N-(3-Aminophenyl)-4-methoxybenzamide derivatives?
- Answer : describes chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Confirm enantiomeric excess (ee) via NMR with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]). For asymmetric synthesis, uses Cp*Co(III)/MPAA catalysts to achieve >90% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
